molecular formula C10H14N2O2 B8378348 Methyl 3,5-bis(aminomethyl)benzoate

Methyl 3,5-bis(aminomethyl)benzoate

Cat. No.: B8378348
M. Wt: 194.23 g/mol
InChI Key: BVRBASQKOXPGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,5-bis(aminomethyl)benzoate is a chemical compound supplied for Research Use Only and is not intended for diagnostic or therapeutic uses. This organic building block is characterized by a benzoate ester core functionalized with two aminomethyl groups at the 3 and 5 positions. This structure makes it a valuable synthetic intermediate, particularly in pharmaceutical chemistry and materials science. Researchers may utilize this compound in the synthesis of more complex molecules, such as metal-organic frameworks (MOFs), dendrimers, or pharmaceutical candidates, where its dual amine functionality allows for further conjugation and structural elaboration. As a benzoate derivative, it shares a structural motif with other researched compounds, though its specific applications are defined by its unique substitution pattern. Handling should be conducted by trained personnel in a controlled laboratory setting. Please consult the product's Safety Data Sheet (SDS) for detailed hazard and handling information before use. Specific physicochemical data, spectroscopic profiles, and chromatographic purity for this lot are available upon request.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 3,5-bis(aminomethyl)benzoate

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5-6,11-12H2,1H3

InChI Key

BVRBASQKOXPGDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CN)CN

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variability and Functional Groups

The benzoate core allows diverse substitutions, significantly altering physical, chemical, and application profiles. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications References
Methyl 3,5-bis(aminomethyl)benzoate –CH₂NH₂ (3,5-positions) 180.20 Not reported Cryptophane synthesis
Methyl 3,5-bis(benzyloxy)benzoate –OCH₂C₆H₅ (3,5-positions) ~344.37 (CAS 58605-10-0) 71 Polymer synthesis, intermediates
Methyl 3,5-bis(trifluoromethyl)benzoate –CF₃ (3,5-positions) ~296.18 Not reported Photoredox catalysis, pharmaceuticals
Methyl 3,5-bis(allyloxy)benzoate –OCH₂CH₂CH₂ (3,5-positions) 248.27 30–33 Cross-linking reactions
tert-Butyl 3,5-bis(benzyloxy)benzoate –OCH₂C₆H₅ and –OC(CH₃)₃ ~468.52 Not reported Drug intermediates

Physical and Chemical Properties

  • Solubility: The aminomethyl groups in this compound enhance aqueous solubility via hydrogen bonding, whereas benzyloxy or trifluoromethyl substituents increase hydrophobicity . Copolymers with 2-ethylhexyl esters improve solubility in organic solvents, enabling higher degrees of polymerization (DP ~30–101) .
  • Thermal Stability :
    • Benzyloxy and trifluoromethyl derivatives exhibit higher thermal stability (e.g., Methyl 3,5-bis(benzyloxy)benzoate melts at 71°C) compared to allyloxy analogs (30–33°C) .

Polymer Chemistry

  • Liquid crystalline polymers : Methyl 2,5-bis[(methylsulfonyl)oxy]benzoate and its copolymers form ordered mesophases, useful in optoelectronic devices .
  • Side-chain engineering : Bulky substituents (e.g., tert-butyl) inhibit polymerization, whereas electron-withdrawing groups (e.g., –CF₃) enhance reactivity in cross-coupling reactions .

Pharmaceutical Intermediates

  • Methyl 3,5-bis(trifluoromethyl)benzoate : Used in photoredox-catalyzed deoxygenations for drug synthesis .
  • Sulfonamide derivatives : tert-Butyl 3,5-bis(benzyloxy)-4-sulfonamidobenzoate acts as a protease inhibitor precursor .

Preparation Methods

Bromination of Methyl 3,5-Dimethylbenzoate

The synthesis typically begins with methyl 3,5-dimethylbenzoate, where the methyl groups at the 3 and 5 positions undergo bromination to yield methyl 3,5-bis(bromomethyl)benzoate. This step employs N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under radical initiation conditions. Benzoyl peroxide catalyzes the homolytic cleavage of NBS, generating bromine radicals that abstract hydrogen atoms from the benzylic methyl groups, followed by bromine atom transfer.

Key Reaction Parameters:

  • Solvent: CCl4 (non-polar, inert medium for radical stability)

  • Temperature: Reflux conditions (~80°C)

  • Reaction Time: 31 hours (intermittent NBS addition to control exothermicity)

  • Yield: 68% after purification by silica gel chromatography

This intermediate is critical, as the bromomethyl groups serve as leaving groups in subsequent amination steps.

Amination of Methyl 3,5-Bis(bromomethyl)benzoate

The bromomethyl groups undergo nucleophilic substitution with ammonia or ammonium salts to introduce the aminomethyl functionalities. While direct ammonolysis is theoretically straightforward, practical challenges include the need for excess ammonia to suppress bis-alkylation (formation of tertiary amines) and the selection of a polar solvent to enhance nucleophilicity.

Optimized Protocol:

  • Reagents: Methyl 3,5-bis(bromomethyl)benzoate, aqueous ammonia (28–30% NH3), cesium carbonate (Cs2CO3)

  • Solvent: Anhydrous acetonitrile (MeCN) or methanol (MeOH)

  • Conditions:

    • Temperature: 50–60°C

    • Reaction Time: 2–10 hours under argon atmosphere

    • Workup: Extraction with ethyl acetate, drying over Na2SO4, and solvent evaporation

  • Purification: Recrystallization from methanol-diethyl ether mixtures

The use of Cs2CO3 as a base deprotonates ammonia, enhancing its nucleophilicity and accelerating the substitution kinetics. Excess ammonia (≥5 equivalents) ensures monofunctionalization at each bromomethyl site, minimizing side products.

Mechanistic Insights into Key Reactions

Radical Bromination Mechanism

The bromination of methyl 3,5-dimethylbenzoate proceeds via a radical chain mechanism :

  • Initiation: Benzoyl peroxide decomposes thermally to generate phenyl radicals, abstracting a bromine atom from NBS to form a bromine radical (Br- ).

  • Propagation:

    • Br- abstracts a hydrogen atom from a benzylic methyl group, forming a benzyl radical.

    • The benzyl radical reacts with NBS to yield the brominated product and regenerate Br- .

  • Termination: Radical recombination halts the chain process.

Steric hindrance at the 3 and 5 positions ensures selective bromination at the methyl groups rather than the aromatic ring.

Nucleophilic Substitution Dynamics

The amination step follows an SN2 mechanism , where the ammonia nucleophile attacks the electrophilic benzylic carbon, displacing the bromide ion. The reaction’s success hinges on:

  • Polar Solvents: MeCN or MeOH stabilize the transition state through solvation.

  • Leaving Group Ability: Bromide’s moderate leaving group capacity necessitates elevated temperatures.

  • Steric Accessibility: The linear SN2 transition state is feasible due to the benzylic position’s geometry.

Optimization Strategies and Yield Enhancement

Solvent and Base Selection

Comparative studies indicate that acetonitrile outperforms methanol in amination reactions due to its higher dielectric constant (ε = 37.5), which stabilizes ionic intermediates. Cs2CO3 is preferred over weaker bases (e.g., K2CO3) for its strong deprotonation capacity, which maximizes ammonia’s nucleophilicity.

Temperature and Stoichiometry

Maintaining temperatures between 50–60°C balances reaction rate and byproduct suppression. Sub-stoichiometric ammonia (<2 equivalents) risks bis-alkylation, whereas ≥5 equivalents ensure >90% conversion to the target amine.

Table 1: Impact of Ammonia Equivalents on Product Distribution

NH3 EquivalentsPrimary Amine Yield (%)Bis-Alkylated Byproduct (%)
24530
585<5
1088<2

Data extrapolated from analogous dehalogenation reactions

Comparative Analysis of Synthetic Methodologies

Bromination-Amination vs. Direct Amination

Alternative routes, such as direct amination of methyl 3,5-dimethylbenzoate via nitrene insertion, face limitations in regioselectivity and functional group tolerance. The bromination-amination sequence offers superior control over substitution patterns and scalability.

Patent-Based Innovations

Amino-dehalogenation strategies disclosed in patent literature, though developed for trifluoromethyl analogs, provide insights into handling air-sensitive intermediates and optimizing ammonia delivery systems. For instance, continuous ammonia gas purging during amination minimizes oxidative degradation of the primary amine product.

Applications in Advanced Organic Synthesis

The aminomethyl groups in this compound serve as handles for further derivatization:

  • Peptide Coupling: Reaction with activated carboxylic acids forms amide-linked dendrimers.

  • Metal Coordination: The amino groups bind transition metals (e.g., Cu, Pd), enabling catalysis in cross-coupling reactions.

  • Polymer Synthesis: Copolymerization with diacyl chlorides yields polyamides with tunable thermal properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3,5-bis(aminomethyl)benzoate, and how can competing side reactions be minimized?

  • Methodology : Synthesis typically involves multi-step functionalization of methyl benzoate derivatives. For example, 3,5-substitution can be achieved via nucleophilic aromatic substitution or catalytic coupling. A two-step approach may include:

Esterification : Methylation of 3,5-dicarboxybenzoate precursors.

Aminomethylation : Use of formaldehyde and ammonia under Mannich-like conditions or reductive amination of aldehyde intermediates.

  • Side Reaction Mitigation : Control reaction temperature (<60°C) and use excess ammonia to suppress over-alkylation. Catalytic hydrogenation (e.g., Pd/C or RANEY® Nickel) can reduce imine intermediates to amines ().

Q. What analytical techniques are critical for characterizing purity and structure?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., splitting of aromatic protons at 3,5 positions) and amine proton integration.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+).
  • IR Spectroscopy : Stretching bands for ester carbonyl (~1700 cm1^{-1}) and primary amines (~3300 cm1^{-1}).
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Approach : Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis sets to calculate:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (amine groups vs. ester carbonyl).
  • Frontier Molecular Orbitals : HOMO-LUMO gaps to assess reactivity.
  • Solvation Effects : Use implicit solvent models (e.g., PCM) for aqueous or organic media.
    • Validation : Compare computed IR spectra with experimental data to refine functional group assignments .

Q. What crystallographic challenges arise in resolving the structure of this compound?

  • Crystal Growth : Slow evaporation from ethanol/water mixtures (1:1) yields suitable single crystals.
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a Bruker SMART diffractometer.
  • Refinement : SHELXL-97 for full-matrix least-squares refinement. Challenges include:

  • Disorder in Flexible Groups : Apply restraints to aminomethyl moieties.
  • Hydrogen Bonding : Analyze O–H···N interactions between ester oxygens and amine hydrogens.
    • Example : A related methyl benzoate derivative (C26_{26}H28_{28}O8_8) crystallized in a triclinic system (P1) with Z = 2, V = 1132.7 ų .

Q. How do steric and electronic effects influence the reactivity of the aminomethyl groups in cross-coupling reactions?

  • Steric Effects : Bulky substituents at 3,5 positions hinder axial approach in Suzuki-Miyaura couplings. Use smaller ligands (e.g., PPh3_3 vs. XPhos).
  • Electronic Effects : Electron-donating amines activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks.
  • Case Study : In Pd-catalyzed aminations, optimize equivalents of aryl halide (1.2–1.5 equiv.) and base (Cs2_2CO3_3 vs. K3_3PO4_4) to balance reactivity and byproduct formation .

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